![molecular formula C24H17Br2ClN4O2 B11705972 2,4-dibromo-6-[(E)-{[4-(4-chlorophenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11705972.png)
2,4-dibromo-6-[(E)-{[4-(4-chlorophenyl)-1-{[(E)-(4-methoxyphenyl)methylidene]amino}-1H-imidazol-2-yl]imino}methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-DIBROMO-6-[(E)-{[4-(4-CHLOROPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL is a complex organic compound that features a phenol group substituted with bromine, chlorine, and imidazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[4-(4-CHLOROPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL typically involves multi-step organic reactions. One common approach is to start with a phenol derivative and introduce bromine atoms through electrophilic aromatic substitution. The imidazole and methoxyphenyl groups are then introduced via condensation reactions with appropriate aldehydes and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DIBROMO-6-[(E)-{[4-(4-CHLOROPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones under strong oxidizing conditions.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Azide or thiol-substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2,4-DIBROMO-6-[(E)-{[4-(4-CHLOROPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2,4-DIBROMO-6-[(E)-{[4-(4-CHLOROPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-6-nitrophenol
- 2,4-Dibromo-6-chlorophenol
- 2,4-Dibromo-6-methylphenol
Uniqueness
2,4-DIBROMO-6-[(E)-{[4-(4-CHLOROPHENYL)-1-[(E)-[(4-METHOXYPHENYL)METHYLIDENE]AMINO]-1H-IMIDAZOL-2-YL]IMINO}METHYL]PHENOL is unique due to its specific substitution pattern and the presence of both imidazole and methoxyphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C24H17Br2ClN4O2 |
|---|---|
Peso molecular |
588.7 g/mol |
Nombre IUPAC |
2,4-dibromo-6-[(E)-[4-(4-chlorophenyl)-1-[(E)-(4-methoxyphenyl)methylideneamino]imidazol-2-yl]iminomethyl]phenol |
InChI |
InChI=1S/C24H17Br2ClN4O2/c1-33-20-8-2-15(3-9-20)12-29-31-14-22(16-4-6-19(27)7-5-16)30-24(31)28-13-17-10-18(25)11-21(26)23(17)32/h2-14,32H,1H3/b28-13+,29-12+ |
Clave InChI |
IFBOPDZMLMTFRE-DLTPIIMKSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/N2C=C(N=C2/N=C/C3=C(C(=CC(=C3)Br)Br)O)C4=CC=C(C=C4)Cl |
SMILES canónico |
COC1=CC=C(C=C1)C=NN2C=C(N=C2N=CC3=C(C(=CC(=C3)Br)Br)O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



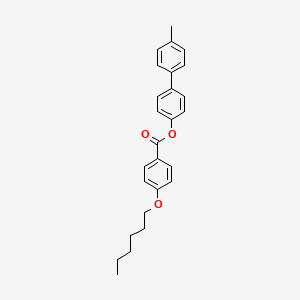
![1,1,2,2-Tetrachloro-4,4-diphenylspiro[2.2]pentane](/img/structure/B11705908.png)

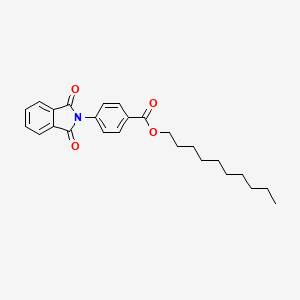
![3-(9H-carbazol-9-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide](/img/structure/B11705914.png)
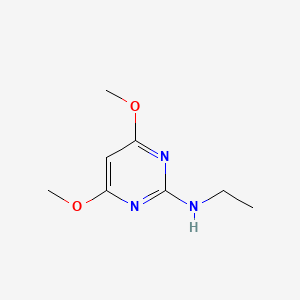
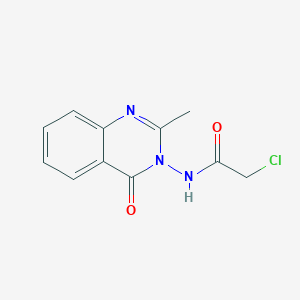

![(2E)-1-(4-fluorophenyl)-3-[5-(4-methoxyphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B11705941.png)
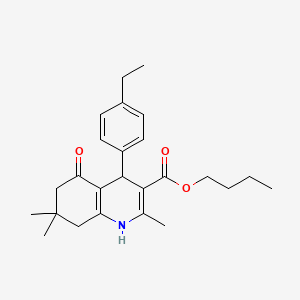
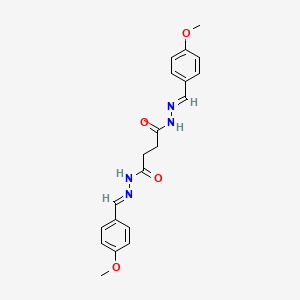
![2-chloro-N-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11705961.png)

